2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H16Cl2N2O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-16-9-7-15(8-10-16)26-23(28)18-13-22(14-6-11-19(24)20(25)12-14)27-21-5-3-2-4-17(18)21/h2-13H,1H3,(H,26,28) |
InChI Key |
MDFJMRKTJJPXAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Antimalarial Applications
Research has highlighted the effectiveness of quinoline derivatives, including 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide, in combating malaria. A study demonstrated that quinoline-4-carboxamide derivatives exhibited significant antiplasmodial activity against Plasmodium falciparum, with some compounds showing low nanomolar potency and favorable pharmacokinetic profiles. The mechanism of action involves the inhibition of translation elongation factor 2 in the parasite, which is crucial for protein synthesis .
Case Study: Efficacy Against Malaria
A specific derivative from this class was optimized to demonstrate excellent oral efficacy in P. berghei models, achieving effective doses below 1 mg/kg when administered orally for four days. This compound's ability to target multiple life-cycle stages of the malaria parasite is particularly noteworthy as it may contribute to preventing disease transmission and enhancing treatment outcomes .
Anticancer Activity
In addition to its antimalarial properties, the compound has shown promise in anticancer research. Studies have indicated that quinoline derivatives possess selective cytotoxicity against various cancer cell lines. For instance, a series of related compounds demonstrated significant antiproliferative effects against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Comparative Analysis of Quinoline Derivatives
| Compound | Antimalarial EC50 (nM) | Anticancer IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | 120 | 5.0 | Inhibition of PfEF2 |
| Compound B | <10 | 1.9 | Apoptosis induction |
| Compound C | <50 | 7.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:
Key Observations:
Substituent Effects: Chlorine vs. Carboxamide Modifications: Replacing the 4-methoxyphenyl group with tert-butyl () or thiazole () alters pharmacokinetics and target selectivity.
Synthetic Routes: Pd-catalyzed cross-coupling is common for quinoline derivatives (), but thiazole-containing analogs () may require additional heterocyclic synthesis steps.
Biological Relevance: Thiazole and tetrahydrothienoquinoline hybrids () are often explored for kinase or protease inhibition due to their rigid yet modifiable scaffolds. Legislative mentions () highlight analogs with dichlorophenyl groups as regulated substances, suggesting psychoactive or opioid receptor activity.
Physical Properties: Melting points correlate with crystallinity; amino-substituted quinolines () exhibit higher melting points than carboxamide derivatives.
Research Implications
The structural diversity of quinoline carboxamides underscores their versatility in drug discovery. The target compound’s dichlorophenyl and methoxyphenyl groups position it as a candidate for optimizing both binding affinity and solubility. Future studies should prioritize:
- Synthetic Optimization : Scaling Pd-catalyzed methods for high-yield production.
- Pharmacological Profiling : Screening against cancer, infectious disease, or CNS targets.
- Comparative SAR Studies : Systematic evaluation of substituent effects on potency and toxicity.
Biological Activity
The compound 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C18H15Cl2N2O
- Molecular Weight : 352.23 g/mol
- CAS Number : 4364-02-7
The structure features a quinoline core substituted with a dichlorophenyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : The presence of the 3,4-dichlorophenyl group is associated with enhanced antiproliferative effects. Studies have shown that such compounds can inhibit cell growth in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
- Induction of Apoptosis : Quinoline derivatives often induce apoptosis in cancer cells by activating intrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing .
In Vitro Studies
A summary of key studies evaluating the anticancer effects of this compound is presented in Table 1.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 12 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenografts of human breast cancer demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with no significant toxicity observed at therapeutic doses .
Case Study 2: Combination Therapy
Research has explored the effects of combining this quinoline derivative with other chemotherapeutic agents. In vitro results indicated synergistic effects when combined with doxorubicin in breast cancer cell lines, enhancing overall cytotoxicity and reducing IC50 values significantly .
Other Biological Activities
Apart from anticancer properties, quinoline derivatives have shown promise in other areas:
- Antimicrobial Activity : Some studies indicate that similar compounds possess antibacterial and antifungal properties, potentially useful for treating infections resistant to conventional antibiotics .
- Antiviral Effects : Research has suggested efficacy against viral pathogens, particularly in inhibiting replication processes within infected cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
